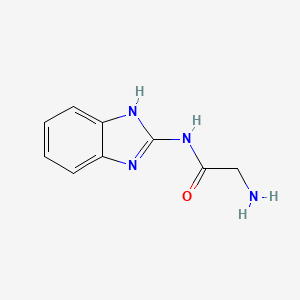

N-(1H-Benzimidazole-2-yl)-2-aminoacetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N4O |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

2-amino-N-(1H-benzimidazol-2-yl)acetamide |

InChI |

InChI=1S/C9H10N4O/c10-5-8(14)13-9-11-6-3-1-2-4-7(6)12-9/h1-4H,5,10H2,(H2,11,12,13,14) |

InChI Key |

JMRPGUNYXRIELP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC(=O)CN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for N 1h Benzimidazole 2 Yl 2 Aminoacetamide and Its Analogues

Conventional Synthetic Routes for Benzimidazole-2-yl-aminoacetamide Derivatives

Traditional methods for the synthesis of benzimidazoles, including N-(1H-Benzimidazole-2-yl)-2-aminoacetamide, have been well-established, though they often involve harsh reaction conditions, long reaction times, and the use of environmentally challenging reagents. benthamdirect.comthieme-connect.com These routes primarily involve the formation of the benzimidazole (B57391) ring through condensation reactions, followed by functionalization at the 2-amino position.

Acylation of 2-Aminobenzimidazoles

A primary and direct method for the synthesis of this compound and its derivatives is the acylation of a 2-aminobenzimidazole (B67599) precursor. This reaction involves the introduction of an acyl group to the exocyclic amino group at the 2-position of the benzimidazole ring.

The reaction of 2-aminobenzimidazole with an appropriate acylating agent, such as an acid chloride or anhydride, leads to the formation of the corresponding 2-acylaminobenzimidazole. core.ac.uk For the synthesis of this compound, a protected aminoacetyl chloride or a related activated amino acid derivative would be employed. A potential complication in this approach is the presence of two competing acylation sites: the exocyclic 2-amino group and the endocyclic nitrogen (N-1) of the benzimidazole ring. acs.org Selective acylation at the desired 2-amino position is crucial for the successful synthesis of the target compound. acs.org Reaction conditions, including the choice of solvent, base, and temperature, can be optimized to favor acylation at the exocyclic amino group. acs.org

For instance, the reaction of 2-aminobenzimidazole with acetic anhydride yields 2-acetylaminobenzimidazole. core.ac.uk This highlights the feasibility of acylating the 2-amino position. The general acylation reaction is depicted in the scheme below:

Scheme 1: General acylation reaction of 2-aminobenzimidazole. "R" represents the remainder of the acyl group.

Condensation Reactions with o-Phenylenediamines and Aldehydes/Carboxylic Acid Derivatives

The most prevalent and versatile method for constructing the benzimidazole core involves the condensation of o-phenylenediamines with either aldehydes or carboxylic acids and their derivatives. thieme-connect.comscispace.comeurekaselect.comorganic-chemistry.org This approach allows for the introduction of various substituents at the 2-position of the benzimidazole ring.

In the context of synthesizing precursors for this compound, an o-phenylenediamine can be reacted with a glycine derivative. The reaction with carboxylic acids typically requires strong acids like polyphosphoric acid or hydrochloric acid and high temperatures to facilitate dehydration. scispace.com The use of milder reagents such as Lewis acids, inorganic clays, or mineral acids has been shown to improve both the yield and purity of the resulting benzimidazoles. scispace.com

Alternatively, the condensation of o-phenylenediamines with aldehydes is another widely used method. organic-chemistry.orgbeilstein-journals.org This reaction often requires an oxidizing agent to facilitate the cyclization and aromatization to the benzimidazole ring. scispace.com A variety of oxidants have been employed, including nitrobenzene, sodium metabisulfite, and even air. scispace.com

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| o-Phenylenediamine | Carboxylic Acids | Strong acids (e.g., PPA, HCl), high temperature | 2-Substituted Benzimidazole | scispace.com |

| o-Phenylenediamine | Aldehydes | Oxidizing agent (e.g., nitrobenzene) | 2-Substituted Benzimidazole | scispace.comorganic-chemistry.org |

| o-Phenylenediamine | Carboxylic Acid Derivatives (e.g., anhydrides, orthoesters) | Various | 2-Substituted Benzimidazole | scispace.com |

Table 1: Conventional Condensation Reactions for Benzimidazole Synthesis

Reacylation Approaches for Acetamidobenzimidazoles

Reacylation strategies can be employed for the derivatization of acetamidobenzimidazoles. This involves the modification of an existing acyl group or the introduction of a second acyl group. While direct reacylation at the amide nitrogen is generally challenging, modifications can be made to the acetyl group itself or to the benzimidazole ring.

The deacylation-reacylation cycle is a known biochemical process, particularly in the context of glycerophospholipids, where fatty acids are removed and then replaced. nih.gov While not a direct synthetic method for the target compound, the concept of removing and replacing acyl groups highlights the chemical possibilities. In a synthetic context, an N-acetylated benzimidazole could potentially be deacylated under specific conditions to regenerate the 2-aminobenzimidazole, which could then be reacted with a different acylating agent to introduce the desired 2-aminoacetamide moiety. This multi-step approach offers a route to diversify the acyl substituent.

Novel and Green Chemistry Approaches in Benzimidazole Synthesis

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. benthamdirect.comthieme-connect.com The application of microwave irradiation to the synthesis of benzimidazoles has been shown to significantly reduce reaction times, often from hours to minutes, and improve product yields. benthamdirect.comscispace.comeurekaselect.com

This technique has been successfully applied to the condensation of o-phenylenediamines with carboxylic acids or aldehydes. thieme-connect.comscispace.com Notably, microwave-assisted synthesis can often be performed under solvent-free or catalyst-free conditions, further enhancing its green credentials. benthamdirect.comthieme-connect.com For example, the microwave-assisted condensation of o-phenylenediamine with monocarboxylic acids has been achieved without a catalyst, providing good yields of the corresponding benzimidazole derivatives in a short time frame. thieme-connect.com

| Method | Reaction Time | Yield | Key Advantages | Reference |

| Conventional Heating | Hours | Moderate to Good | Well-established | thieme-connect.com |

| Microwave Irradiation | 5-10 minutes | 94-98% | Rapid, high-yielding, eco-friendly, often catalyst-free | benthamdirect.com |

Table 2: Comparison of Conventional and Microwave-Assisted Benzimidazole Synthesis

One-Pot Reductive Cyclocondensation Methods

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and waste reduction. researchgate.net One-pot reductive cyclocondensation methods have been developed for the synthesis of benzimidazoles from o-nitroanilines and aldehydes or alcohols. researchgate.net

This approach involves the in-situ reduction of the nitro group of an o-nitroaniline to an amino group, which then undergoes condensation with an aldehyde or alcohol, followed by cyclization to form the benzimidazole ring. researchgate.net These reactions can be catalyzed by various transition metals and often proceed with high atom economy. researchgate.net This methodology provides a convergent and efficient route to a wide range of 2-substituted benzimidazoles.

Solvent-Free and Aqueous Medium Syntheses

In recent years, a significant focus has been placed on developing green and sustainable synthetic protocols for benzimidazole derivatives. These methods aim to minimize the use of hazardous organic solvents, reduce waste, and simplify reaction procedures.

Solvent-Free Approaches: Solvent-free, or "neat," reaction conditions, often facilitated by microwave irradiation or simple heating, have proven effective for the synthesis of the benzimidazole core. One common method involves the condensation of o-phenylenediamines with amino acids. asianpubs.org This approach, known as the solvent-free melting method, offers high yields (typically 58% to 86%) and shorter reaction times compared to traditional methods. asianpubs.orgresearchgate.net For instance, various 2-aminomethyl-benzimidazoles have been successfully synthesized by reacting o-phenylenediamines with readily available amino acids under these conditions. asianpubs.org Another solvent-free technique employs catalysts like H2O2/TiO2 P25 nanoparticle systems to facilitate the reaction between 1,2-phenylenediamines and aromatic aldehydes, yielding 2-substituted benzimidazoles in excellent yields. semanticscholar.org

Aqueous Medium Syntheses: Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and inexpensive nature. nih.gov Several methods have been developed for synthesizing benzimidazoles in aqueous media. semanticscholar.orgijrar.orgsamipubco.com A straightforward approach involves the one-pot reaction of o-phenylenediamine with aryl aldehydes in the presence of a surfactant, such as sodium lauryl ether sulfate (SLES), which acts as both a catalyst and a solubilizing agent. samipubco.com This method proceeds at ambient temperature and provides good yields of 1,2-disubstituted benzimidazoles. samipubco.com Catalysts like L-proline have also been used to efficiently produce benzimidazole derivatives from aldehydes and substituted o-phenylenediamines under reflux conditions in an aqueous medium at a controlled pH. ijrar.org Furthermore, transition-metal-free methods have been developed, such as the intramolecular cyclization of N-(2-iodoaryl)benzamidine in water with a weak base like K2CO3, to form the benzimidazole ring system. nih.govmdpi.com

| Method | Reactants | Conditions | Key Advantages |

| Solvent-Free Melting | o-phenylenediamines, Amino acids | Heating/Melting | High yields, Short reaction times, No solvent waste asianpubs.orgresearchgate.net |

| Surfactant-Assisted Aqueous Synthesis | o-phenylenediamine, Aryl aldehydes | Sodium Lauryl Ether Sulfate (SLES), Ambient Temp. | Eco-friendly, Mild conditions, No hazardous solvents samipubco.com |

| L-Proline Catalyzed Aqueous Synthesis | o-phenylenediamines, Aldehydes | L-Proline, Reflux, pH 4.2 | Green, Inexpensive catalyst, Good to excellent yields ijrar.org |

| Transition-Metal-Free Aqueous Cyclization | N-(2-iodoaryl)benzamidine | K2CO3, Water, 100 °C | Environmentally and economically valuable nih.govmdpi.com |

Functionalization and Structural Diversification Strategies

The core structure of this compound offers multiple sites for chemical modification, allowing for extensive structural diversification. These strategies are crucial for developing analogues with varied physicochemical properties.

N-Alkylation and N-Acylation Reactions

The secondary amine within the imidazole (B134444) ring is a common site for functionalization.

N-Alkylation: This reaction typically involves treating the benzimidazole derivative with an alkyl halide in the presence of a base. semanticscholar.org This process can lead to the formation of N-substituted benzimidazoles. For example, 1-(3-oxopropyl)benzimidazoles have been synthesized by alkylating benzimidazole with ketonic Mannich bases. researchgate.net Copper-catalyzed C-N bond formation protocols have also been developed for the efficient synthesis of diverse N-alkyl benzimidazoquinazolinone derivatives. acs.org

N-Acylation: Acylation at the nitrogen atom introduces an acyl group, often to form an amide linkage. This can be achieved using acyl chlorides or carboxylic acids activated with coupling agents. For instance, the synthesis of N-(1H-Benzo[d]imidazol-2-yl)-2-(benzamido)thiazole-4-carboxamide derivatives involves an amide coupling reaction where a carboxylic acid is activated with HBTU in the presence of a base before reacting with the amine of a benzimidazole derivative. nih.gov

Introduction of Diverse Aromatic and Heteroaromatic Substituents

The substituent at the 2-position of the benzimidazole ring is a key determinant of the molecule's properties. This diversity is typically achieved during the initial ring formation. The classical and most common method involves the condensation of benzene-1,2-diamines with a wide array of aldehydes or carboxylic acids and their derivatives. nih.govmdpi.comnih.gov

By selecting different aromatic or heteroaromatic aldehydes, a vast range of 2-substituted benzimidazoles can be prepared. semanticscholar.orgsemanticscholar.org For example, reacting o-phenylenediamine with substituted benzaldehydes in the presence of a catalyst can yield products with various phenyl groups at the C-2 position. mdpi.com Similarly, heteroaromatic aldehydes can be used to introduce rings such as furan, as demonstrated in the synthesis of 2-(Furan-2-yl)-1H-benzo[d]imidazole. mdpi.com This strategy allows for the systematic modification of the electronic and steric properties of the final compound.

Formation of Hydrazone and Related Linkages

A versatile strategy for derivatization involves the introduction of a hydrazone moiety (-NH-N=CH-). This is typically a two-step process. First, a benzimidazole-2-hydrazine intermediate is synthesized. nih.gov This intermediate can then be condensed with a variety of aldehydes or ketones to form the corresponding hydrazone derivatives. nih.govcumhuriyet.edu.tr

This method has been used to synthesize series of 1H-benzimidazole-2-yl hydrazones by reacting 1H-benzimidazole-2-yl-hydrazine with various hydroxyl- and methoxy-substituted benzaldehydes. nih.gov The reaction is generally carried out by refluxing the hydrazine intermediate and the desired aldehyde in a solvent like ethanol. nih.govmedcraveonline.com This approach allows for the introduction of a wide range of substituents via the aldehyde component, leading to a diverse library of benzimidazole-hydrazone analogues. researchgate.net

Derivatization at the Acetamide (B32628) Moiety

The acetamide group (-NH-CO-CH2-) of the parent compound provides another key site for modification. Derivatization can occur at the terminal amino group or by altering the methylene (B1212753) bridge.

| Strategy | Reaction Site | Typical Reagents | Resulting Structure |

| N-Alkylation | Imidazole Nitrogen | Alkyl halides, Base | N-Substituted Benzimidazole semanticscholar.org |

| N-Acylation | Imidazole Nitrogen | Acyl chlorides, Activated Carboxylic Acids | N-Acyl Benzimidazole nih.gov |

| C-2 Substitution | Benzimidazole C-2 | Aromatic/Heteroaromatic Aldehydes | 2-Aryl/Heteroaryl Benzimidazole semanticscholar.orgmdpi.com |

| Hydrazone Formation | C-2 via Hydrazine | Benzimidazole-2-hydrazine, Aldehydes | Benzimidazole-2-yl Hydrazone nih.govcumhuriyet.edu.tr |

| Acetamide Derivatization | Terminal Amine | Benzimidazole-acetic acid, Anilines, Amide Coupling Agents | N-Aryl Benzimidazole Acetamide indexcopernicus.com |

Regioselectivity Considerations in Synthetic Pathways

When synthesizing substituted benzimidazoles, particularly N-substituted derivatives, controlling the position of substitution (regioselectivity) is a critical challenge. The benzimidazole ring contains two nitrogen atoms (N-1 and N-3), and reactions like alkylation can often lead to a mixture of regioisomers, which can be difficult to separate.

Classical synthesis methods that involve the condensation of 1,2-diaminoarenes are often not suitable for the regioselective synthesis of N-substituted benzimidazoles, as they can result in mixtures of 1,2-disubstituted isomers and other products. mdpi.com The direct alkylation of an N-unsubstituted benzimidazole can also yield both N-1 and N-3 substituted products. The ratio of these isomers is influenced by factors such as the nature of the substituent at the C-2 position, the alkylating agent used, and the reaction conditions (solvent, base, temperature).

To address this, specific strategies have been developed. Transition-metal-catalyzed amination approaches are considered a viable strategy to construct the benzimidazole ring regiospecifically. mdpi.com Additionally, methodologies have been developed for the highly regioselective N-methylation of (NH)-benzimidazoles that specifically furnish the sterically more hindered and typically less stable regioisomer. nih.gov Understanding the electronic and steric factors that govern the reactivity of the two ring nitrogens is essential for designing synthetic pathways that yield a single, desired regioisomer.

Exploration of Biological Activities: in Vitro and Preclinical Investigations of N 1h Benzimidazole 2 Yl 2 Aminoacetamide Derivatives

Antimicrobial Research

Research into the antimicrobial properties of benzimidazole (B57391) derivatives is extensive. researchgate.netbenthamscience.com These compounds are known to interfere with various microbial cellular processes. nih.gov Despite the broad interest in this class of compounds, specific studies on N-(1H-Benzimidazole-2-yl)-2-aminoacetamide are not found in the reviewed literature.

Antibacterial Efficacy Studies (e.g., against MSSA, MRSA, E. coli, S. typhi)

No specific studies detailing the antibacterial efficacy of this compound against Methicillin-Susceptible Staphylococcus aureus (MSSA), Methicillin-Resistant Staphylococcus aureus (MRSA), Escherichia coli, or Salmonella typhi were identified. While various other benzimidazole derivatives have demonstrated activity against these and other bacteria, data for the specified compound is absent. researchgate.netresearchgate.net

Antifungal Activity Evaluations (e.g., against C. albicans, A. niger)

Similarly, a targeted search did not yield any studies on the antifungal activity of this compound against Candida albicans or Aspergillus niger. The broader class of benzimidazole derivatives has been a subject of interest in the development of new antifungal agents, with some showing notable efficacy. nih.govnih.gov

Antihelmintic and Antiparasitic Investigations (e.g., against Giardia intestinalis, Trichomonas vaginalis, Trichinella spiralis)

The benzimidazole nucleus is a well-established pharmacophore in antihelmintic and antiparasitic drugs. nih.govderpharmachemica.commdpi.com However, no specific investigations into the efficacy of this compound against Giardia intestinalis, Trichomonas vaginalis, or Trichinella spiralis were found in the reviewed scientific literature. nih.govmdpi.comresearchgate.net

Antimalarial Potential in Preclinical Models (P. falciparum, P. berghei)

While the development of benzimidazole-based antimalarial agents is an active area of research, with many derivatives showing promise against Plasmodium falciparum and Plasmodium berghei, there are no specific published studies on the antimalarial potential of this compound. nih.govnih.gov

Anticancer and Antiproliferative Research

The antiproliferative effects of benzimidazole derivatives against various cancer cell lines are widely documented, with mechanisms often involving the disruption of microtubule polymerization. nih.govscispace.com

Cytotoxicity Profiling in Human Cancer Cell Lines (e.g., HepG2, MDA-MB-231, MCF-7, A549, HeLa)

A comprehensive search of scientific databases did not retrieve any studies that specifically profile the cytotoxic effects of this compound on human cancer cell lines such as HepG2 (liver carcinoma), MDA-MB-231 and MCF-7 (breast cancer), A549 (lung carcinoma), or HeLa (cervical cancer). Research on other benzimidazole derivatives has shown varying degrees of cytotoxicity against these cell lines. nih.govnih.gov

Enzyme Inhibition in Cancer Pathways

The benzimidazole core is a privileged structure in drug discovery, known to interact with various biopolymers. nih.gov Its derivatives have been investigated for their ability to inhibit key enzymes involved in cancer progression, including cathepsins, topoisomerases, and histone deacetylases.

Cathepsin K:

Cathepsins are proteolytic enzymes that have been linked to cancer invasion and metastasis. preprints.org A series of N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl) acetamides were designed as potential inhibitors of cathepsin K, which is highly expressed in invasive breast cancer. preprints.org The design of these compounds incorporated a benzimidazole core with peptidomimetic chains at the N-1 position to mimic the structure of known cathepsin K inhibitors. preprints.org

Topoisomerase I:

DNA topoisomerases are enzymes that regulate the topology of DNA and are validated targets for cancer therapy. nih.gov Several benzimidazole derivatives have been identified as inhibitors of mammalian DNA topoisomerase I. nih.gov In one study, three 1H-benzimidazole derivatives were evaluated for their effects on topoisomerase I activity, with 5-methyl-4-(1H-benzimidazole-2-yl)phenol showing notable inhibitory potential. nih.gov Another study on new benzimidazole-triazole derivatives demonstrated strong inhibitory effects, acting as topoisomerase poisons. nih.gov

Histone Deacetylase (HDAC) Inhibitors:

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a promising strategy in cancer treatment. google.comnih.gov Novel N-(2-aminophenyl)-benzamide derivatives have been identified as potent inhibitors of Class I HDAC enzymes, particularly HDAC1 and HDAC2, with inhibitory concentrations in the nanomolar range. nih.gov Furthermore, a series of N-hydroxy-1,2-disubstituted-1H-benzimidazol-5-yl acrylamides were synthesized and showed more potent enzymatic and cellular inhibitory activity than the approved drug SAHA. nih.gov Another study reported on hydroxamic acid-based HDAC inhibitors with a benzimidazole core, where compound 7 was identified as a potent and selective inhibitor of HDAC6. rsc.org

Investigation of Anti-tumor Mechanisms

A significant anti-tumor mechanism of some benzimidazole derivatives involves the disruption of microtubule dynamics through interference with tubulin polymerization.

Tubulin Polymerization Interference:

A series of 1H-benzimidazol-2-yl hydrazones were found to modulate tubulin polymerization. nih.gov These compounds were observed to elongate the nucleation phase and slow down the polymerization of tubulin, with an effect comparable to the known tubulin inhibitor nocodazole. nih.govnih.gov Molecular docking studies suggest that these hydrazones bind to the colchicine (B1669291) binding site on the αβ-tubulin dimer, which prevents the conformational change required for microtubule assembly. nih.gov The most active derivatives demonstrated significant antineoplastic activity in low micromolar concentrations against MCF-7 and AR-230 human malignant cell lines, with high selectivity towards cancer cells. nih.govnih.gov

Anti-inflammatory Research

Benzimidazole derivatives have been explored for their anti-inflammatory properties, targeting key mediators and receptor pathways in the inflammatory cascade. nih.govijpsonline.com

In Vitro Studies on Inflammatory Mediators

COX-2 and 5-lipoxygenase:

The cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes are critical in the biosynthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes. nih.gov Dual inhibition of COX-2 and 5-LOX is considered a promising strategy for developing safer anti-inflammatory drugs. nih.gov Research has focused on designing benzimidazole derivatives that can inhibit these pathways. Molecular docking studies of some benzimidazole-2-thione derivatives against the COX-2 enzyme have shown important binding interactions, suggesting their potential as anti-inflammatory agents. ijpsonline.com

Modulation of Receptor Pathways

The anti-inflammatory effects of benzimidazole derivatives are also being investigated through their modulation of various receptor pathways.

TRPV1, Cannabinoid, and Bradykinin (B550075) Receptors:

Numerous studies have examined the pharmacological activities of benzimidazole derivatives, including their effects on transient receptor potential vanilloid-1 (TRPV1) ion channels, cannabinoid receptors, and bradykinin receptors, all of which are implicated in inflammation and pain signaling. nih.gov The endocannabinoid anandamide (B1667382) is known to activate TRPV1 channels, and these channels have been suggested to function as ionotropic cannabinoid receptors. nih.gov Cannabinoids themselves exhibit complex interactions with TRPV1, with some acting as agonists and contributing to its desensitization, a mechanism that may underlie their analgesic effects. nih.govscienceopen.com The interplay between the endocannabinoid system and TRPV1 receptors is an active area of research for the development of novel anti-inflammatory and analgesic compounds. mdpi.com

Antioxidant Capacity Research

The antioxidant potential of benzimidazole derivatives has been evaluated through various in vitro assays, demonstrating their ability to scavenge free radicals. benthamscience.comnih.gov

Free Radical Scavenging Assays

DPPH and ABTS Assays:

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly used to assess antioxidant activity. A study on new 1H-benzimidazole-2-yl hydrazones showed that these compounds effectively scavenged both DPPH and ABTS radicals. nih.gov The 2,3- and 3,4-dihydroxy hydrazone derivatives were identified as the most potent radical scavengers in this series. nih.gov Another study on 2-arylbenzimidazoles also confirmed their antioxidant capacity using DPPH and other assays, with the activity being dependent on the number and position of hydroxyl groups on the aryl ring. unife.it

Central Nervous System (CNS)-Related Activity Research

Derivatives of benzimidazole have been investigated for their potential as anticonvulsant agents in various animal seizure models. Research has focused on their ability to prevent the spread of seizures and raise the seizure threshold. nih.govnih.gov

In one study, 2,4(1H)-diarylimidazole derivatives were tested in rodent models, including the maximal electroshock (MES) test, which induces generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazol (scMet) test, which induces myoclonic seizures. nih.govnih.gov These models help identify compounds that prevent seizure spread and those that raise the seizure threshold, respectively. nih.gov The experimental data identified four compounds with notable anticonvulsant activity in the MES model. nih.gov The identified compounds demonstrated efficacy with varying potencies, highlighting the potential of this chemical class for development as new antiepileptic drugs (AEDs). nih.gov

Table 2: Anticonvulsant Activity of Imidazole (B134444) Derivatives in MES Rodent Model This table is interactive. You can sort and filter the data.

| Compound | ED₅₀ (mg/kg) | Protective Index (PI) | Source |

|---|---|---|---|

| Compound 10 | 61.7 | 2.1 | nih.gov |

| Compound 13 | 46.8 | >3.6 | nih.gov |

| Compound 17 | 129.5 | >3.6 | nih.gov |

The therapeutic potential of compounds containing benzimidazole and piperidine (B6355638) rings has been explored for antidepressant-like activity. eurekaselect.comresearchgate.net Studies have utilized behavioral models in mice, such as the Tail-Suspension Test (TST) and the Modified Forced Swimming Test (MFST), to assess these effects. eurekaselect.comresearchgate.net

In one investigation, a series of 2-(4-substituted-phenyl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazole derivatives were evaluated. eurekaselect.com Several of these compounds significantly decreased the immobility time of mice in both the TST and MFST. eurekaselect.comresearchgate.net This reduction in immobility is an indicator of antidepressant-like activity. eurekaselect.com Furthermore, in the MFST, the active compounds led to a significant increase in the duration of active swimming behaviors without affecting climbing, similar to the effects of the reference drug fluoxetine. eurekaselect.com This specific behavioral profile suggests that the antidepressant-like action of these derivatives may be linked to the serotonergic system rather than the noradrenergic system. eurekaselect.comresearchgate.net Importantly, these effects were found to be specific, as the tested compounds did not cause any changes in the locomotor activities of the animals. eurekaselect.comresearchgate.net

Another study investigating a novel 5-HT₃ receptor antagonist, 2-[4-(3-chlorophenyl) piperazin-1-yl]-1,8-naphthyridine-3-carboxylic acid (7e) , also demonstrated antidepressant-like effects in both the forced swim test and tail suspension test after acute administration. consensus.app

Benzimidazole derivatives have been a focus of research for developing inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the management of Alzheimer's disease. biointerfaceresearch.comnih.gov

A series of N-{2-[4-(1H-benzimidazole-2-yl)phenoxy]ethyl}substituted amine derivatives were synthesized and evaluated for their in vitro inhibitory activity against AChE and BuChE using the Ellman's method. nih.gov The study found that most of the synthesized compounds showed inhibitory activity against one or both enzymes. nih.gov Specifically, compounds 3c and 3e were identified as the most potent inhibitors against AChE from Electrophorus electricus (eeAChE) and human AChE (hAChE), respectively. nih.gov

Another study synthesized 16 new benzimidazole-triazole derivatives and assessed their cholinesterase inhibition potential. nih.gov The results indicated that the series generally exhibited better inhibitory activity against AChE compared to BuChE. nih.gov Compounds 3d and 3h , which both featured a 3,4-dihydroxy substitution on a phenyl ring and a chloro-substitution on the benzimidazole ring, were found to be the most potent AChE inhibitors in the series, with IC₅₀ values comparable to the reference drug. nih.gov

Table 3: Cholinesterase Inhibition by Benzimidazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Series | Most Active Compound(s) | Target Enzyme | Potency/Activity | Source |

|---|---|---|---|---|

| N-{2-[4-(1H-benzimidazole-2-yl)phenoxy]ethyl}substituted amines | 3c | eeAChE | Most active in series | nih.gov |

| N-{2-[4-(1H-benzimidazole-2-yl)phenoxy]ethyl}substituted amines | 3e | hAChE | Most active in series | nih.gov |

Other Investigated Biological Activities (Preclinical Focus)

The benzimidazole scaffold is a core component of various compounds that have been tested for antiviral properties against a wide range of viruses. nih.gov These include significant human pathogens such as human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV and HCV), and various respiratory viruses. nih.govnih.gov

Preclinical studies have demonstrated the broad-spectrum antiviral potential of benzimidazole derivatives. For instance, certain substituted benzimidazoles have shown notable activity against HIV-1 replication by acting as reverse transcriptase inhibitors. nih.gov Other research has identified 5-acetyl-2-arylbenzimidazole analogues as effective antiviral agents against Bovine Viral Diarrhea Virus (BVDV), which is often used as a surrogate for studying HCV. nih.gov The structural versatility of the benzimidazole ring allows for modifications that can target different viral components and replication processes, making it a valuable pharmacophore in the development of new antiviral therapies. nih.gov

Anti-ulcer Properties

The benzimidazole scaffold is a key component in several drugs developed for the treatment of ulcers. researchgate.net A number of benzimidazole derivatives have demonstrated significant anti-ulcer activity in preclinical and clinical research, operating through various mechanisms such as inhibiting gastric acid secretion, reducing gastric inflammation, and enhancing mucosal protection. researchgate.net

Research into novel benzimidazole derivatives has shown promising results. For instance, a series of benzimidazole-pyrazole hybrids were synthesized and evaluated for their anti-ulcer activity. nih.gov In an ethanol-induced gastric ulcer model in rats, these compounds exhibited significant anti-ulcer effects. nih.gov The study found that the substitution pattern on the aromatic rings attached to the pyrazole (B372694) ring influenced the anti-ulcer activity. nih.gov Notably, all the synthesized hybrid compounds showed a higher anti-ulcer effect at a dose of 500 µg/kg compared to 100 µg/kg. nih.gov The most potent compound in this series demonstrated an 83.1% inhibition of ulcer formation at a 500 µg/kg dose. nih.gov

Furthermore, the integration of a coumarin (B35378) nucleus with a benzimidazole ring has yielded derivatives with noteworthy gastroprotective effects. researchgate.net Certain coumarin-benzimidazole derivatives, such as N-(1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, have been found to possess potent antioxidant activity and exhibit minimal ulcerative effects on the stomach. researchgate.net

The anti-ulcer mechanism of many benzimidazole derivatives is attributed to their ability to inhibit the H+/K+ ATPase (proton pump) located in the parietal cells of the stomach, which is responsible for gastric acid secretion. nih.govasianpubs.org Molecular docking studies have been employed to understand the binding interactions of these compounds with the H+/K+ ATPase enzyme. nih.gov

The following table summarizes the anti-ulcer activity of selected benzimidazole-pyrazole hybrid derivatives. nih.gov

| Compound | Dose (µg/kg) | Ulcer Inhibition (%) |

| 5a | 100 | 58.6 |

| 500 | 72.3 | |

| 5b | 100 | 62.5 |

| 500 | 75.8 | |

| 5c | 100 | 65.4 |

| 500 | 79.2 | |

| 5d | 100 | 68.7 |

| 500 | 83.1 | |

| 5e | 100 | 61.3 |

| 500 | 74.5 | |

| 5f | 100 | 59.8 |

| 500 | 73.1 | |

| Omeprazole | 30 mg/kg | 83.0 |

Antidiabetic Targets

Benzimidazole derivatives have emerged as a versatile class of compounds with the potential to address type 2 diabetes through various mechanisms. hilarispublisher.com These derivatives have been investigated for their activity against several key antidiabetic targets.

α-glucosidase

α-Glucosidase is an intestinal enzyme that plays a crucial role in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia, a hallmark of type 2 diabetes. nih.gov While direct studies on this compound derivatives as α-glucosidase inhibitors are limited in the provided results, the broader class of molecules containing an acetamide (B32628) linkage has been explored. For instance, a series of phthalimide-phenoxy-1,2,3-triazole-N-phenylacetamides were synthesized and evaluated for their in vitro α-glucosidase inhibitory activity. nih.gov Many of these compounds showed more potent inhibition than the standard drug, acarbose. nih.gov This suggests that the acetamide moiety, present in the subject compound, can be a part of a pharmacophore for α-glucosidase inhibition.

PPARγ

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that is a key regulator of glucose and lipid metabolism, and its agonists are an important class of antidiabetic drugs. ijpronline.com Several benzimidazole derivatives have been identified as potent PPARγ agonists. ijpronline.comnih.gov For example, a study focused on designing and synthesizing 2-aminobenzimidazole (B67599) derivatives as strong candidates for PPARγ agonists showed promising results. ijpronline.com Molecular docking studies indicated that a derivative with a para-aminobenzoic acid substitution had a better binding energy than the standard drug, pioglitazone. ijpronline.com In another study, certain benzimidazole derivatives, such as albendazole (B1665689) and lansoprazole, have been suggested to exert their antidiabetic effects in part through the activation of PPAR. nih.govnih.gov

DPP4

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin (B1656795) hormones, which are involved in glucose-dependent insulin (B600854) secretion. Inhibition of DPP-4 is a well-established therapeutic strategy for type 2 diabetes. nih.gov A novel class of bis(benzimidazol-2-yl)amine derivatives has been investigated as DPP-4 inhibitors. nih.gov Several of these compounds were found to inhibit DPP-4 in a non-competitive manner, with some exhibiting inhibitory potential greater than the reference compound, diprotin A. nih.gov

The following table presents the in vitro DPP-4 inhibitory activity of selected bis(benzimidazol-2-yl)amine derivatives. nih.gov

| Compound | IC50 (µM) | Relative Inhibitory Potency (compared to diprotin A) |

| 5 | < 50 | 1.54 |

| 6 | < 50 | Not specified |

| 7 | < 50 | 3.39 |

IGF-1

The insulin-like growth factor-1 (IGF-1) receptor kinase is another potential target in metabolic diseases. A novel class of 1H-(benzimidazol-2-yl)-1H-pyridin-2-one derivatives has been identified as inhibitors of IGF-1R kinase. nih.gov Structure-activity relationship (SAR) studies on these compounds have led to the development of derivatives with improved potency for IGF-1R inhibition. nih.gov

Structure Activity Relationship Sar Studies of N 1h Benzimidazole 2 Yl 2 Aminoacetamide Analogues

Impact of Substitution on the Benzimidazole (B57391) Ring

The benzimidazole ring system, a fusion of benzene (B151609) and imidazole (B134444), presents multiple positions (N-1, C-2, C-4, C-5, C-6, and C-7) where substitutions can dramatically alter the compound's physicochemical properties and, consequently, its biological profile. nih.govacs.org

The electronic properties of substituents on the benzimidazole ring are a key determinant of biological activity. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the electron density of the ring system, affecting its interaction with biological targets.

For instance, in a series of 2-benzylbenzimidazole analogues, it was found that hydrophilic, hydrogen-bonding donor groups like hydroxyl (-OH) on the phenyl ring attached to the benzimidazole core were favorable for inhibitory activity. nih.gov Conversely, hydrophobic groups such as methoxy (B1213986) (-OCH3) and chloro (-Cl) on the same phenyl ring led to a decrease in activity. nih.gov

In another study on 1,2,6-trisubstituted benzimidazoles, the biological activity was observed to be highly dependent on the groups substituted at the C-6 position. nih.gov The incorporation of electron-withdrawing groups at the 6-position of the benzimidazole ring was found to diminish anti-inflammatory activity. nih.gov Conversely, a study on N-acridin-9-yl-4-benzimidazo-2-ylbenzamides revealed that a nitro group (an EWG) at the C-5 position resulted in pronounced inhibitory activity against cyclin-dependent kinases (CDK1 and CDK5), while an amino or methyl group at the same position led to a complete loss of activity. nih.gov

A study on isoxazole-substituted benzimidazoles showed that compounds with electron-withdrawing groups like 4-fluorophenyl and 4-cyanophenyl at the C-3 position of the isoxazole (B147169) moiety (attached to the N-1 position of the benzimidazole) exhibited excellent anti-inflammatory activity. nih.gov

Table 1: Effect of Electronic Groups on Benzimidazole Activity

| Position of Substitution | Substituent Type | Effect on Activity | Biological Context | Reference |

|---|---|---|---|---|

| Phenyl ring at C-2 | Electron-Donating (-OH) | Favorable | NF-κB Inhibition | nih.gov |

| Phenyl ring at C-2 | Electron-Withdrawing (-OCH3, -Cl) | Decreased | NF-κB Inhibition | nih.gov |

| C-6 | Electron-Withdrawing | Reduced | Anti-inflammatory | nih.gov |

| C-5 | Electron-Withdrawing (-NO2) | Pronounced | CDK Inhibition | nih.gov |

| C-5 | Electron-Donating (-NH2, -CH3) | Loss of Activity | CDK Inhibition | nih.gov |

The specific placement of substituents on the benzimidazole ring, known as positional isomerism, plays a pivotal role in modulating biological activity. Studies have shown that even minor shifts in substituent positions can lead to significant changes in efficacy.

For example, in the investigation of 2-benzylbenzimidazole analogues as NF-κB inhibitors, substitution with a hydrophobic cyclohexylmethoxy group at either the 4- or 5-position of the benzimidazole ring markedly enhanced the activity. nih.gov This suggests that these positions are critical for favorable interactions with the target protein. nih.gov

Research on benzimidazole-4-carboxamides and carboxylates as 5-HT4 receptor antagonists highlighted the importance of the substitution pattern for receptor affinity and selectivity. nih.gov While this study focused on substitutions at the 4-position, it underscores the general principle that the location of functional groups on the benzimidazole ring is a key determinant of biological outcome.

Substitutions at the C-2, N-1, and the fused benzene ring positions (C-4, C-5, C-6, C-7) are all recognized as critical for the pharmacological effects of benzimidazole derivatives. nih.gov

C-2 Position: The C-2 position is a common site for modification. In some cases, replacing an amino group with a methylene (B1212753) group at C-2 significantly reduced anti-inflammatory activity, indicating the importance of a guanidine-like fraction for this specific activity. nih.gov However, for other biological targets, such as bradykinin (B550075) B1 receptors, a 2-carboxamide (B11827560) group on the benzimidazole was found to be necessary for activity. nih.gov

Benzene Ring Positions (C-4, C-5, C-6, C-7): Substitutions on the benzene portion of the benzimidazole ring are crucial for fine-tuning activity. As mentioned earlier, substitutions at the C-5 and C-6 positions with various electron-donating or electron-withdrawing groups can have a profound impact. nih.gov For example, a nitrile group at the C-6 position resulted in excellent inhibition of Janus kinase 3 (JAK3). nih.gov In another instance, for the inhibition of leukotriene biosynthesis, no substitution at the C-5 position was found to be favorable. nih.gov

Significance of the Acetamide (B32628) Side Chain Modifications

The acetamide side chain, -CH2C(=O)NH-, in N-(1H-Benzimidazole-2-yl)-2-aminoacetamide serves as a crucial linker and a point for further molecular elaboration. Modifications to this chain can significantly impact the compound's biological activity by altering its flexibility, polarity, and ability to form hydrogen bonds.

Introducing alkyl or aryl groups at the terminal nitrogen of the acetamide moiety can lead to substantial changes in biological activity. These substitutions can affect the molecule's lipophilicity, steric profile, and potential for additional interactions with the target.

In a study of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides, various aryl substitutions were explored for their antiprotozoal activity. mdpi.com The nature of the substituent on the aryl ring was found to be critical. For example, a compound with a 2,6-dichlorophenyl group at the acetamide nitrogen showed significant activity against Giardia intestinalis and Trichomonas vaginalis. mdpi.com This highlights that specific halogenation patterns on the N-aryl group can enhance potency. mdpi.com

Another study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives demonstrated that increasing the length of the alkyl substitution could reduce antibacterial activity. acs.org For example, a heptyl group at the N-1 position led to a loss of activity against certain bacterial strains, whereas shorter alkyl chains showed moderate activity. acs.org While this study focused on N-1 alkylation, it provides a parallel understanding of how alkyl chain length can modulate activity.

Table 2: Influence of N-Aryl Substitutions in Acetamide Analogues on Antiprotozoal Activity

| N-Aryl Substituent | Target Organism | Activity | Reference |

|---|---|---|---|

| Benzyl | G. intestinalis | Active | mdpi.com |

| 4-Fluorophenyl | G. intestinalis | Active | mdpi.com |

| 4-Nitrophenyl | G. intestinalis | Active | mdpi.com |

| 2,6-Dichlorophenyl | G. intestinalis | Highly Active | mdpi.com |

Alterations to the length and composition of the aminoacetamide linker itself can have a profound effect on biological activity. The linker's primary role is to correctly position the key pharmacophoric elements for optimal interaction with the biological target.

In a study of benzamide (B126) derivatives targeting the FtsZ protein, the length of the linker between a benzodioxane scaffold and a benzamide moiety was investigated. mdpi.com It was found that an ethylenoxy linker maintained a biological activity comparable to its methylenoxy homologue. mdpi.com However, extending the linker to a propylenoxy chain led to a decrease in activity, possibly due to increased flexibility requiring a conformational rearrangement for proper binding. mdpi.com

Research on bradykinin B1 receptor antagonists revealed that the length of the linker between two carboxamide groups was critical. nih.gov An ethyl linker was optimal, while replacing it with a shorter methyl or a longer alkyl group reduced the activity. nih.gov This suggests that a precise distance between interacting moieties, dictated by the linker length, is essential for potent antagonism.

In the context of this compound analogues, modifications such as replacing the acetamide with a thioacetamide (B46855) linker have been shown to be essential for anti-inflammatory activity in certain series of compounds. nih.gov This indicates that the nature of the atoms within the linker can significantly influence the electronic and conformational properties of the molecule, thereby affecting its biological function.

Correlation of Molecular Descriptors with Biological Activity (e.g., Lipophilicity)

Quantitative Structure-Activity Relationship (QSAR) studies have been pivotal in identifying the molecular properties of this compound analogues that correlate with their biological activities. In the context of inhibiting Interleukin-1 Receptor-Associated Kinase-4 (IRAK-4), a key mediator in inflammatory signaling pathways, systematic 3D-QSAR studies have been conducted on a series of N-(1H-benzo[d]imidazol-2-yl)acetamide derivatives. researchgate.net

These studies have demonstrated a significant correlation between specific molecular descriptors and the inhibitory potency of these compounds. While detailed experimental lipophilicity data for a series of analogues is not extensively published in readily available literature, QSAR models often incorporate descriptors that are related to or influence lipophilicity. For benzimidazole derivatives in general, lipophilicity is a recognized factor influencing their ability to cross biological membranes and interact with targets. researchgate.net However, for specific series, the relationship can be complex and non-linear. nih.gov

Below is a representative data table illustrating the type of data used in such QSAR studies, showing the correlation between molecular descriptors and biological activity for a hypothetical series of this compound analogues.

| Compound | Substitution on Benzimidazole Ring | Substitution on Aminoacetamide | LogP (Calculated) | Biological Activity (IC₅₀, µM) |

| 1 | H | -NH₂ | 1.8 | 10.5 |

| 2 | 5-Chloro | -NH₂ | 2.5 | 5.2 |

| 3 | 5-Nitro | -NH₂ | 1.7 | 8.9 |

| 4 | H | -NH-CH₃ | 2.1 | 7.8 |

| 5 | 5-Chloro | -NH-CH₃ | 2.8 | 3.1 |

This table is a hypothetical representation to illustrate the concept.

Analysis of such data often reveals that modifications to the benzimidazole ring and the aminoacetamide side chain can significantly impact lipophilicity and, consequently, biological activity. For instance, the introduction of a chloro group at the 5-position of the benzimidazole ring generally increases lipophilicity, which in some cases, can lead to enhanced activity, as suggested by the hypothetical data above.

Key Pharmacophore Features and Their Contributions to Efficacy

Pharmacophore modeling is a crucial tool for identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For this compound analogues, several key pharmacophore features have been identified that are critical for their efficacy, particularly as enzyme inhibitors.

Based on QSAR and molecular docking studies of N-(1H-benzo[d]imidazol-2-yl)acetamide derivatives as IRAK-4 inhibitors, the following pharmacophore features are considered important researchgate.net:

Hydrogen Bond Donors and Acceptors: The benzimidazole ring system itself contains both hydrogen bond donor (N-H) and acceptor (N) sites. The aminoacetamide side chain also provides additional hydrogen bond donors (-NH) and a carbonyl group which acts as a hydrogen bond acceptor (C=O). These features are often involved in crucial interactions with amino acid residues in the active site of the target enzyme. nih.gov

Aromatic Ring: The benzene ring of the benzimidazole scaffold is a key aromatic feature. This can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues within the binding pocket of the target protein. The presence of an aromatic ring is often a crucial element for the antiviral activity of benzimidazole derivatives.

Hydrophobic Features: Substituents on the benzimidazole ring can introduce hydrophobic regions that can interact with lipophilic pockets in the target enzyme, contributing to binding affinity.

A general pharmacophore model for this class of compounds would include a hydrogen bond donor feature associated with the N-H of the benzimidazole, a hydrogen bond acceptor at the other nitrogen of the imidazole ring, and an aromatic feature for the benzene ring. The aminoacetamide moiety would present additional hydrogen bond donor and acceptor sites.

The table below summarizes the key pharmacophore features and their contributions to the efficacy of this compound analogues.

| Pharmacophore Feature | Structural Moiety | Contribution to Efficacy |

| Hydrogen Bond Donor | Imidazole N-H | Anchors the molecule in the binding site through hydrogen bonding with acceptor residues. |

| Hydrogen Bond Acceptor | Imidazole N | Forms hydrogen bonds with donor residues in the active site, providing a key interaction point. |

| Hydrogen Bond Donor | Aminoacetamide N-H | Can form additional hydrogen bonds, enhancing binding affinity and specificity. |

| Hydrogen Bond Acceptor | Acetamide C=O | Acts as a strong hydrogen bond acceptor, often critical for interaction with the target protein. nih.gov |

| Aromatic Ring | Benzene portion of benzimidazole | Participates in hydrophobic and π-π stacking interactions, contributing to the stability of the ligand-protein complex. |

The precise spatial arrangement of these features is critical for optimal interaction with the biological target. Modifications to the core scaffold or the substituents can alter this arrangement and significantly impact the compound's efficacy.

Computational and in Silico Investigations for N 1h Benzimidazole 2 Yl 2 Aminoacetamide Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in understanding the interaction between a ligand, such as a benzimidazole (B57391) derivative, and its protein target at the atomic level.

Molecular docking simulations are employed to predict how N-(1H-Benzimidazole-2-yl)-2-aminoacetamide and related compounds fit into the binding site of a target protein. researchgate.netpreprints.org These simulations calculate the binding energy, which provides an estimate of the binding affinity between the ligand and the receptor. researchgate.net The prediction of binding modes involves identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

For instance, in studies of various benzimidazole derivatives, docking has revealed specific interactions with crucial amino acid residues within the active sites of enzymes. researchgate.netnih.gov The benzimidazole ring itself, with its capacity to act as both a hydrogen bond donor and acceptor, often plays a central role in these interactions. nih.gov The acetamide (B32628) side chain of this compound can also form critical hydrogen bonds that anchor the molecule within the binding pocket. The unique side-by-side arrangement of certain receptor domains can also influence the binding mode. nih.gov

| Parameter | Description | Relevance to this compound |

| Binding Energy (kcal/mol) | A calculated value representing the strength of the interaction between the ligand and the receptor. Lower values typically indicate a more stable complex. | Predicts the potency of the compound as an inhibitor or activator of the target protein. |

| Hydrogen Bonds | Non-covalent attractions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | The amino and amide groups in the compound, as well as the nitrogen atoms in the benzimidazole ring, are potential sites for hydrogen bonding, which is crucial for binding specificity. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the receptor. | The benzene (B151609) ring of the benzimidazole core can engage in hydrophobic interactions, contributing to the overall binding affinity. |

| RMSD (Root Mean Square Deviation) | A measure of the average distance between the atoms of superimposed molecules. In docking, a low RMSD between a docked pose and a known crystallographic pose indicates accuracy. | Used to validate the docking protocol and increase confidence in the predicted binding mode. preprints.org |

A significant application of molecular docking is the identification of potential biological targets for a given compound. By screening a compound against a library of known protein structures, it is possible to identify proteins with which the compound is likely to interact. This approach, known as reverse docking, can uncover novel mechanisms of action for existing compounds or identify new therapeutic applications.

For the benzimidazole scaffold, docking studies have identified a wide array of potential targets, suggesting its broad therapeutic potential. benthamscience.com These targets include enzymes involved in microbial infections, cancer, and neurodegenerative diseases.

Potential Biological Targets for Benzimidazole Derivatives Identified Through Molecular Docking:

Dihydrofolate Reductase (DHFR) : An enzyme crucial for DNA synthesis in both prokaryotes and eukaryotes, making it a target for antimicrobial and anticancer agents. nih.govnih.gov

DNA Gyrase and Topoisomerase II : Enzymes that control DNA topology and are essential for bacterial replication, representing key targets for antibiotics. researchgate.netnih.gov

Cholinesterases (AChE and BChE) : Enzymes involved in the breakdown of neurotransmitters; their inhibition is a strategy for treating Alzheimer's disease. researchgate.net

Tyrosine Kinases (e.g., EGFR, VEGFR2) : Enzymes that play a critical role in cell signaling pathways and are often dysregulated in cancer. nih.govnih.gov

Cathepsins : Proteolytic enzymes that are overexpressed in certain cancers and are involved in tumor invasion and metastasis. preprints.org

α-Amylase and α-Glucosidase : Enzymes involved in carbohydrate digestion, targeted for the management of type 2 diabetes. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Target Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations track the movements of atoms and molecules over time, providing insights into the stability and conformational changes of the ligand-target complex. mdpi.com

For this compound, MD simulations can be used to:

Assess the stability of the binding pose predicted by molecular docking.

Analyze the flexibility of the ligand and the protein's binding site.

Calculate the binding free energy with greater accuracy than docking alone.

Observe how water molecules mediate the interaction between the ligand and the receptor.

Studies on related benzimidazole derivatives have used MD simulations to confirm that the ligand remains stably bound within the active site of its target protein throughout the simulation, reinforcing the predictions made by docking studies. researchgate.netpreprints.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties, or "descriptors," that are most influential on activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. biointerfaceresearch.com

For a series of this compound analogs, a QSAR study would involve:

Synthesizing and testing a set of related compounds for a specific biological activity.

Calculating a wide range of molecular descriptors for each compound (e.g., steric, electronic, and hydrophobic properties).

Using statistical methods, such as multiple linear regression (MLR), to build a mathematical model that correlates the descriptors with the observed activity. nih.gov

Validating the model to ensure its predictive power.

QSAR studies on benzimidazole derivatives have successfully identified key structural features that determine their antimicrobial, anticancer, and antioxidant activities. nih.govresearchgate.net These models guide medicinal chemists in optimizing the lead compound to enhance its desired biological effects.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Before a compound can become a drug, it must possess favorable ADMET properties. In silico ADMET prediction tools allow for the early assessment of these properties, helping to identify compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics or toxicity. semanticscholar.org

For this compound, various ADMET parameters can be predicted using computational models.

| ADMET Parameter | Description | Significance |

| Absorption | The process by which a drug enters the bloodstream. Key predictors include human intestinal absorption (HIA) and Caco-2 cell permeability. | Determines if a drug can be effectively absorbed when administered orally. |

| Distribution | The reversible transfer of a drug from one location to another within the body. Important parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. | Affects the concentration of the drug at its target site and can influence its efficacy and side effects. |

| Metabolism | The chemical modification of a drug by the body, primarily by cytochrome P450 (CYP) enzymes. | Predicts the drug's half-life and the potential for drug-drug interactions. |

| Excretion | The removal of the drug and its metabolites from the body. | Influences the duration of the drug's effect. |

| Toxicity | The potential of the drug to cause harmful effects. Predictions include carcinogenicity, mutagenicity, and cardiotoxicity (e.g., hERG inhibition). | Essential for assessing the safety profile of a drug candidate. |

"Drug-likeness" is a qualitative concept used to evaluate whether a compound has properties that make it a likely candidate for an orally active drug. One of the most widely used guidelines for assessing drug-likeness is Lipinski's Rule of Five. drugbank.comlindushealth.com This rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: nih.govnodepit.com

Molecular Weight (MW) : ≤ 500 Daltons lindushealth.com

Log P (octanol-water partition coefficient) : ≤ 5 lindushealth.com

Hydrogen Bond Donors (HBD) : ≤ 5 lindushealth.com

Hydrogen Bond Acceptors (HBA) : ≤ 10 lindushealth.com

The name "Rule of Five" stems from the fact that the parameter cutoffs are all multiples of five. drugbank.com In silico tools can quickly calculate these properties for this compound and predict its compliance with Lipinski's rule. Many studies on benzimidazole derivatives have shown that they often possess good drug-like properties according to these rules, indicating a high potential for oral bioavailability. researchgate.netnih.gov

Theoretical Solubility and Permeability Predictions

The aqueous solubility and membrane permeability of a compound are critical determinants of its oral bioavailability. nih.gov In silico tools are frequently used to predict these absorption, distribution, metabolism, and excretion (ADME) properties. rsc.org Software packages like QikProp and SwissADME are employed to calculate these parameters based on the molecule's 2D or 3D structure. nih.govplantarchives.org

For benzimidazole derivatives, studies often predict properties such as the logarithm of aqueous solubility (log S), and Caco-2 cell permeability, which is an indicator of intestinal absorption. plantarchives.orgnih.gov These predictions are guided by established principles like Lipinski's Rule of Five, which helps in assessing the drug-likeness of a compound. rsc.orgnih.gov While specific data for this compound is not available in the reviewed literature, analysis of structurally related benzimidazoles shows that they generally fall within acceptable ranges for drug candidates. nih.govrsc.org The BOILED-Egg model, another predictive tool, can be used to visualize whether a compound is likely to be absorbed by the gastrointestinal tract or permeate the blood-brain barrier. nih.gov

Below is a table illustrating typical ADME parameters predicted for various benzimidazole derivatives, which provides a reference for what might be expected for this compound.

| Parameter | Description | Typical Predicted Range for Benzimidazole Derivatives | Reference |

| QPlogS | Predicted aqueous solubility (log S). Values > -5.5 are considered favorable. | Moderately soluble to soluble | nih.gov |

| QPPCaco | Predicted Caco-2 cell permeability (nm/sec). Values > 500 indicate high permeability. | Variable, often showing good permeability scores. | plantarchives.org |

| TPSA | Topological Polar Surface Area. Reflects polarity; values < 140 Ų are associated with good oral bioavailability. | 54.56 Ų < TPSA < 111.46 Ų | nih.gov |

| Lipinski's Rule of Five | A rule of thumb to evaluate druglikeness. Checks for MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10. | Generally compliant. nih.govrsc.orgnih.gov | nih.gov |

Quantum Chemical Calculations (e.g., DFT for Antioxidant Mechanisms)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and potential mechanisms of action of molecules. researchgate.netnih.gov For benzimidazole derivatives, DFT has been extensively used to explore their antioxidant potential. researchgate.netnih.govnih.gov These calculations can elucidate the preferred mechanism of radical scavenging, such as hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), or sequential proton loss electron transfer (SPLET). nih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and stability; a smaller gap often correlates with higher reactivity. researchgate.netacs.org Other computed descriptors like bond dissociation enthalpy (BDE), ionization potential (IP), and electron affinity (EA) help to explain the antioxidant activity observed in experimental assays. nih.gov For instance, studies on benzimidazole-based hydrazones and other derivatives have shown a good correlation between a low HOMO-LUMO gap and potent antioxidant activity. researchgate.netnih.gov

The table below summarizes key quantum chemical parameters and their significance in evaluating the antioxidant potential of benzimidazole derivatives.

| DFT Parameter | Significance | Example Findings for Benzimidazole Derivatives | Reference |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Higher values (closer to zero) indicate better scavenging activity. | nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Lower values indicate better electron-accepting ability. | nih.gov |

| ΔE (HOMO-LUMO Gap) | Energy gap; indicates chemical reactivity and stability. | Smaller gaps (e.g., ~2.1-3.4 eV) correlate with higher reactivity and antioxidant potency. researchgate.netacs.orgasianpubs.org | researchgate.netacs.orgasianpubs.org |

| Bond Dissociation Enthalpy (BDE) | Enthalpy change for homolytic cleavage of a bond (e.g., O-H or N-H). | A lower BDE indicates a more favorable hydrogen atom transfer (HAT) mechanism. | nih.gov |

| Ionization Potential (IP) | Energy required to remove an electron. | A lower IP suggests a more favorable single electron transfer (SET) mechanism. | nih.gov |

Prediction of Activity Spectra for Substances (PASS) Analysis

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a wide range of biological activities for a given chemical structure. nih.gov The prediction is based on the structure-activity relationships derived from a large training set of known biologically active compounds. nih.gov The results are presented as a list of potential activities with corresponding probabilities for being active (Pa) and inactive (Pi).

Only activities with Pa > Pi are considered possible for a given compound. The interpretation of the results is typically as follows:

Pa > 0.7 : High probability of exhibiting the activity experimentally.

Mechanistic Elucidation of Biological Actions at the Molecular and Cellular Level Excluding Human Clinical Data

Enzyme Inhibition Studies

The benzimidazole (B57391) core is a versatile scaffold for the design of enzyme inhibitors, and various derivatives have been investigated for their ability to modulate the activity of several key enzymes.

Carbonic Anhydrase Inhibition

Benzimidazole derivatives have been explored as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.gov For instance, a series of 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides demonstrated selective inhibition of hCA II and hCA VII isoforms. nih.gov Specifically, 2-((4,5-dihydro-imidazol-2-yl)amino)benzothiazole-6-sulphonamide (6a) was a potent inhibitor of hCA II with a Ki in the nanomolar range, although it was less effective than the standard drug Acetazolamide. nih.gov The inhibitory potency was found to be sensitive to substitutions on the (benz)imidazoline rings. nih.gov While direct inhibitory data for N-(1H-Benzimidazole-2-yl)-2-aminoacetamide on carbonic anhydrases is not extensively documented in the reviewed literature, the activity of these related sulfonamide derivatives highlights the potential of the 2-aminobenzimidazole (B67599) scaffold to be tailored for CA inhibition.

| Compound/Derivative Class | Target Enzyme(s) | Reported Activity (Ki/IC50) | Reference |

| 2-((4,5-dihydro-imidazol-2-yl)amino)benzothiazole-6-sulphonamide | hCA II | Ki: 37.6–577.6 nM | nih.gov |

| Acetazolamide (Standard) | hCA I, hCA II | Ki: 278.8 ± 44.3 nM (hCA I), 293.4 ± 46.4 nM (hCA II) | semanticscholar.org |

Cathepsin K Inhibition

Cathepsin K, a cysteine protease highly expressed in osteoclasts, is a therapeutic target for osteoporosis. A series of N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl) acetamides were designed as inhibitors of cathepsin K. preprints.org Among these, compound 7i (1-morpholino-2-(2-undecyl-1H-benzimidazol-1-yl) ethan-1-one) demonstrated the most potent antiproliferative activity against MDA-MB-231 invasive breast cancer cells, with an IC50 of 27 µg/ml, which was supported by molecular docking studies showing a strong binding affinity to the cathepsin K active site. preprints.org The study suggested that the benzimidazole scaffold, coupled with a peptidomimetic chain, is a viable strategy for developing cathepsin K inhibitors. preprints.org

Topoisomerase I Inhibition

DNA topoisomerase I is another enzyme target for benzimidazole derivatives in the context of cancer therapy. Several 2,5'-Bi-1H-benzimidazole derivatives have been evaluated as topoisomerase I poisons. semanticscholar.org While specific data for this compound is not available, the broader class of benzimidazoles shows promise in this area.

Receptor Binding and Modulation

The interaction of benzimidazole derivatives with various receptors is a key aspect of their pharmacological profiles.

PPARγ, IGF-1, and TRPV1 Receptor Interactions

While direct binding data for this compound on Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is not specified in the reviewed literature, the structural similarities to other heterocyclic ligands suggest this as a potential area for investigation.

In contrast, the Insulin-like Growth Factor 1 Receptor (IGF-1R) has been identified as a target for benzimidazole-containing compounds. Novel 1H-(benzimidazol-2-yl)-1H-pyridin-2-one derivatives have been described as inhibitors of IGF-1R kinase, indicating the potential of the benzimidazole scaffold to interfere with this signaling pathway, which is crucial in cancer cell proliferation. nih.gov

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in pain signaling, is also modulated by benzimidazole derivatives. Studies on 2-aminobenzimidazole-based compounds have led to the identification of potent and selective inhibitors of TRPC4 and TRPC5 channels, which are related to TRPV1. nih.gov The amino group at the 2-position of the benzimidazole backbone was found to be essential for this activity. nih.gov

Cannabinoid Receptor Binding

The endocannabinoid system, including the CB1 and CB2 receptors, is a target for various therapeutic agents. Although direct binding studies for this compound are not available, the general scaffold of N-acyl-2,5-dimethoxyphenyl-1H-benzimidazoles has been designed and shown to exhibit nanomolar affinity for the CB1 receptor. nih.gov This suggests that with appropriate structural modifications, the benzimidazole core can be directed to interact with cannabinoid receptors.

Interference with Cellular Pathways

Tubulin Polymerization Inhibition

A significant mechanism of action for many benzimidazole-containing anticancer agents is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to mitotic arrest and apoptosis in cancer cells. nih.gov Studies on 1H-benzimidazol-2-yl hydrazones, which are structurally related to this compound, have demonstrated their ability to inhibit tubulin polymerization in vitro. nih.govnih.gov These compounds were found to elongate the nucleation phase and slow down the polymerization of tubulin, with a mechanism that is thought to involve binding to the colchicine (B1669291) site on tubulin. nih.goviucc.ac.il Molecular docking studies have supported this hypothesis, showing that these hydrazones can fit into the colchicine binding pocket of the αβ-tubulin dimer. iucc.ac.il

Redox Modulation and Antioxidant Mechanisms

Several benzimidazole derivatives have been shown to possess antioxidant properties. The antioxidant activity of 1H-benzimidazole-2-yl hydrazones has been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov

Studies on a series of 1H-benzimidazole-2-yl hydrazones bearing hydroxyl and methoxy (B1213986) groups revealed that di- and trihydroxy substituted derivatives were the most effective radical scavengers. nih.gov The antioxidant mechanism is thought to involve hydrogen atom transfer (HAT) in nonpolar media and sequential proton loss electron transfer (SPLET) in polar media. nih.gov

| Derivative Class | Antioxidant Assay | Reported Activity | Reference |

| 1H-benzimidazole-2-yl hydrazones (dihydroxy substituted) | DPPH, ABTS | Effective radical scavengers | nih.gov |

| 1H-benzimidazole-2-yl hydrazones (hydroxy/methoxy substituted) | ORAC, HORAC | Moderate to high ability to scavenge peroxyl radicals | nih.gov |

Selectivity and Specificity of Action in Target Systems

The selectivity of benzimidazole derivatives is a crucial factor in their development as therapeutic agents. For instance, in the case of carbonic anhydrase inhibition, certain 2-aminobenzimidazole derivatives have shown selectivity for the hCA II and VII isoforms over the hCA I isoform. nih.gov

In the context of anticancer activity, some N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl) acetamides have demonstrated preferential activity against invasive breast cancer cell lines (MDA-MB-231) compared to other cancer cell lines. preprints.org Furthermore, studies on 1H-benzimidazol-2-yl hydrazones as tubulin polymerization inhibitors have shown that some derivatives exhibit lower cytotoxicity towards normal cell lines compared to cancer cell lines, indicating a degree of selectivity for cancer cells. iucc.ac.il The development of selective inhibitors is a key goal in drug discovery to minimize off-target effects. For example, 2-aminobenzimidazole derivatives have been identified as selective inhibitors of NOD1, a protein involved in the innate immune response. iucc.ac.ilnih.gov

Pharmacophore Design and Lead Compound Development from N 1h Benzimidazole 2 Yl 2 Aminoacetamide

Benzimidazole (B57391) as a Preferred Scaffolding in Drug Discovery

The benzimidazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.goveurekaselect.comnih.gov Its structural and physicochemical properties, including its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, allow it to bind effectively to a wide array of biological macromolecules. nih.gov This versatility has made it a cornerstone in the development of numerous therapeutic agents across various disease areas. researchgate.netrsc.org

The significance of the benzimidazole nucleus is underscored by its presence in many commercially available drugs and natural products. nih.goveurekaselect.com These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, antihypertensive, and antiparasitic effects. nih.govajrconline.orgijpsjournal.com The structural simplicity and synthetic accessibility of the benzimidazole core allow for extensive chemical modifications, enabling the generation of large libraries of derivatives for screening and development. rsc.orgnih.gov Researchers continuously explore this scaffold to create novel compounds by introducing various substituents around the nucleus, which has led to the identification of many lead molecules and new chemical entities in drug discovery pipelines. rsc.orgnih.gov The ability of the benzimidazole system to serve as a pharmacophore for diverse biological targets solidifies its status as a preferred and vital framework in modern drug design. researchgate.netijpsjournal.com

Design Principles for Novel Bioactive N-(1H-Benzimidazole-2-yl)-2-aminoacetamide Derivatives

The design of novel derivatives based on the this compound scaffold is guided by established medicinal chemistry principles aimed at enhancing biological activity and optimizing pharmacokinetic properties. The core structure presents several key positions for chemical modification, primarily on the benzimidazole ring and the acetamide (B32628) side chain. The biological activity of benzimidazole-based compounds is significantly influenced by the nature and position of substituents on the bicyclic ring system, particularly at the N-1 and C-2 positions. nih.gov

Key design principles for generating novel bioactive derivatives include:

Substitution on the Benzimidazole Ring: Introducing various functional groups (e.g., nitro, halogen, alkyl) at the 5(6)-position of the benzimidazole ring can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with target proteins. For instance, the introduction of a nitro group has been explored in the design of antiprotozoal agents. nih.govresearchgate.netmdpi.com

N-1 Alkylation/Arylation: Modifying the N-1 position of the imidazole ring can influence the compound's lipophilicity and steric profile, which is crucial for penetrating biological membranes and fitting into the binding pockets of target enzymes or receptors. nih.gov